molecular formula C8H16ClNO2 B13532146 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers

3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers

Cat. No.: B13532146
M. Wt: 193.67 g/mol
InChI Key: KBVIOAGDOCDQLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the cyclobutane ring structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride stands out due to its unique cyclobutane ring structure and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct reactivity and stability, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-6-4-8(11,5-6)7(10)2-1-3-7;/h6,10-11H,1-5,9H2;1H

InChI Key

KBVIOAGDOCDQLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2(CC(C2)N)O)O.Cl

Origin of Product

United States

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